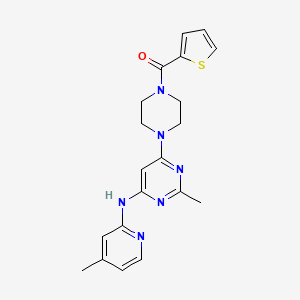
(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a ring-like structure that is part of many important biomolecules like DNA and RNA . It also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.5. Other physical and chemical properties are not available in the search results.Scientific Research Applications
Electrophoretic Separation and Analysis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances, including NDI, which is structurally related to the queried compound. This method was shown to be promising for the quality control of IM, demonstrating the compound's utility in analytical chemistry for ensuring the purity and quality of pharmaceutical compounds (Ye et al., 2012).
Novel TRPV4 Antagonists for Pain Management
Research on novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified them as selective TRPV4 channel antagonists, showcasing analgesic effects in animal models. This highlights the compound's potential application in developing new pain management therapies (Tsuno et al., 2017).
Imaging Agents for Parkinson's Disease
The synthesis of HG-10-102-01, a compound related to the queried chemical, as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease, underscores the role of such molecules in advancing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Anti-Inflammatory and Analgesic Agents
Studies on derivatives of visnaginone and khellinone, which include structural motifs similar to the queried compound, have demonstrated significant anti-inflammatory and analgesic activities. These findings suggest the compound's utility in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Agents
A study on piperazinyl oxazolidinone compounds, which share a core structural similarity with the queried chemical, reported their efficacy as antibacterial agents against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). This research underscores the potential of such compounds in addressing antibiotic resistance (Tucker et al., 1998).
Safety and Hazards
As this compound is for research use only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with indole and pyridopyrimidine moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Compounds with similar structures have been found to interact with their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play key roles in cell signaling pathways. Inhibition of these enzymes can disrupt these pathways, leading to various downstream effects.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-14-5-6-21-17(12-14)24-18-13-19(23-15(2)22-18)25-7-9-26(10-8-25)20(27)16-4-3-11-28-16/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTDHPXHOMNUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

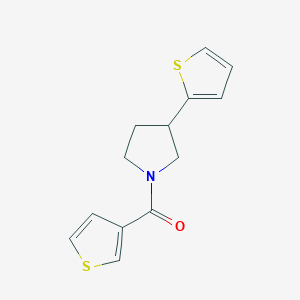
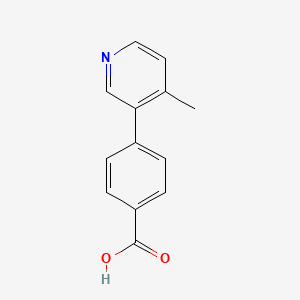
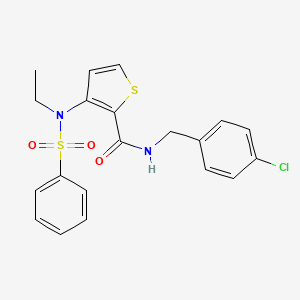

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)
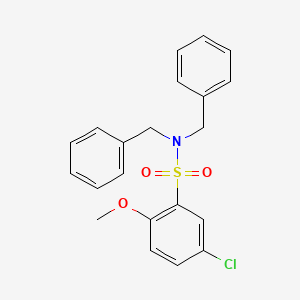

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
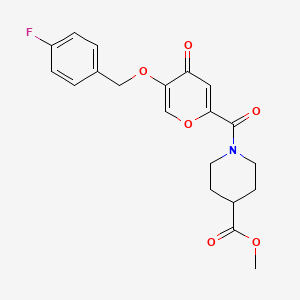
![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)
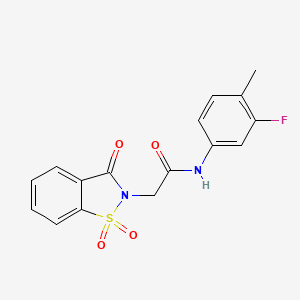
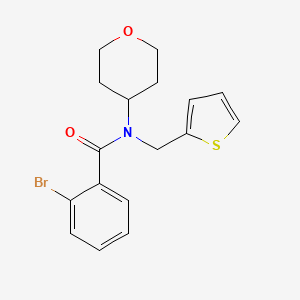
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)